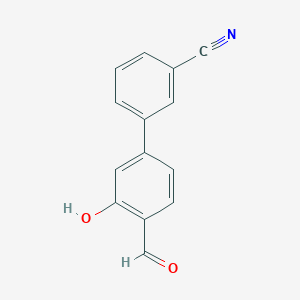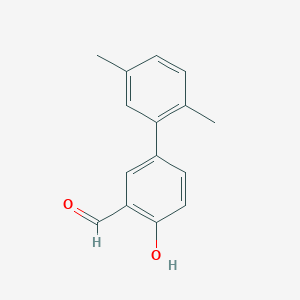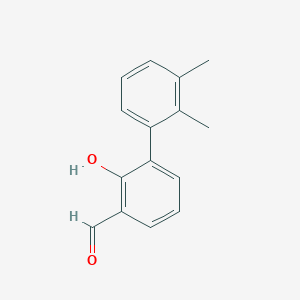
5-(4-Cyanophenyl)-2-formylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Cyanophenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and a cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the condensation of 4-cyanobenzaldehyde with phenol in the presence of a base, followed by formylation of the resulting product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-(4-Cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitric acid for nitration, bromine for bromination
Major Products Formed
Oxidation: 5-(4-Cyanophenyl)-2-carboxyphenol
Reduction: 5-(4-Aminophenyl)-2-formylphenol
Substitution: 5-(4-Cyanophenyl)-2-nitrophenol or 5-(4-Cyanophenyl)-2-bromophenol
科学研究应用
5-(4-Cyanophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 5-(4-Cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl and cyanophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines
- 2,6-Dinitro-4-cyano-azidobenzene
- N-2,6-Dinitro-cyanophenyl-hydrazine
Uniqueness
5-(4-Cyanophenyl)-2-formylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specialized applications in synthesis and research.
属性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOZXKQNQDMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685044 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-07-1 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B6377564.png)






![4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6377617.png)



